molecular formula C29H43N5O6S B14031301 (S,R,S)-Ahpc-peg2-amine

(S,R,S)-Ahpc-peg2-amine

Cat. No.: B14031301
M. Wt: 589.7 g/mol
InChI Key: OAADYPWRGTWTCE-MVERNJQCSA-N
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Description

(S,R,S)-Ahpc-peg2-amine is a chiral compound with a specific stereochemistry. It is a derivative of amine, containing a polyethylene glycol (PEG) linker, which is often used to enhance the solubility and stability of molecules in biological systems. The compound’s unique stereochemistry can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-Ahpc-peg2-amine typically involves multiple steps, starting from commercially available starting materials. The process often includes the following steps:

    Formation of the PEG Linker: The polyethylene glycol chain is synthesized or purchased, and functional groups are introduced to allow for further reactions.

    Amine Introduction: The amine group is introduced through nucleophilic substitution reactions, often using reagents like ammonia or primary amines.

    Chiral Center Formation: The stereochemistry is introduced using chiral catalysts or starting materials, ensuring the correct (S,R,S) configuration.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing large-scale purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-Ahpc-peg2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(S,R,S)-Ahpc-peg2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential as a drug delivery agent, leveraging the PEG linker to improve solubility and stability.

    Industry: Utilized in the development of new materials with specific properties, such as hydrogels and polymers.

Mechanism of Action

The mechanism of action of (S,R,S)-Ahpc-peg2-amine involves its interaction with molecular targets through its amine group and PEG linker. The chiral centers play a crucial role in determining the binding affinity and specificity to these targets. The PEG linker enhances the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (R,S,R)-Ahpc-peg2-amine: Differing in stereochemistry, which can lead to different biological activities.

    (S,S,S)-Ahpc-peg2-amine: Another stereoisomer with distinct properties.

    PEGylated amines: Compounds with similar PEG linkers but different amine structures.

Uniqueness

(S,R,S)-Ahpc-peg2-amine’s unique stereochemistry and PEG linker combination make it particularly valuable in applications requiring specific interactions and enhanced solubility. Its distinct configuration can lead to unique biological activities compared to its stereoisomers.

Properties

Molecular Formula

C29H43N5O6S

Molecular Weight

589.7 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C29H43N5O6S/c1-19-25(41-18-32-19)21-7-5-20(6-8-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-11-39-13-14-40-12-10-30/h5-8,18,22-23,26,35H,9-17,30H2,1-4H3,(H,31,37)(H,33,36)/t22-,23+,26-/m1/s1

InChI Key

OAADYPWRGTWTCE-MVERNJQCSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCN)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCN)O

Origin of Product

United States

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